Methyl 2,3-difluoropyridine-4-acetate
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis
Fluorinated pyridine derivatives are of significant interest in modern organic synthesis, primarily due to the unique properties conferred by the fluorine atom. nih.gov The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com These modifications are highly valuable in the fields of medicinal chemistry and agrochemicals. mdpi.comuni-muenster.de
The strong electron-withdrawing nature of fluorine can influence the pKa of the pyridine nitrogen, affecting its basicity and interaction with physiological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability often leads to improved pharmacokinetic profiles. In materials science, the incorporation of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics. researchgate.net
The reactivity of the pyridine ring is also modulated by fluorine substitution. The electron-deficient nature of the fluorinated pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. acs.org Conversely, electrophilic aromatic substitution becomes more challenging. This altered reactivity provides synthetic chemists with powerful tools for the late-stage functionalization of complex molecules. acs.org
Positioning Methyl 2,3-difluoropyridine-4-acetate within the Landscape of Functionalized Heterocycles
This compound is a functionalized heterocyclic compound that combines the structural features of a fluorinated pyridine with an ester side chain. The 2,3-difluoro substitution pattern on the pyridine ring creates a unique electronic environment. The ester functional group, specifically a methyl acetate (B1210297), provides a reactive handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
This compound can be considered a valuable building block in the synthesis of more complex molecules. The precursor, 2,3-difluoropyridine-4-carboxylic acid, is recognized as a key pharmaceutical intermediate. innospk.com By extension, the methyl ester derivative, this compound, would serve a similar role, potentially offering advantages in terms of solubility or reactivity in certain synthetic steps. The presence of the acetate group, one methylene (B1212753) unit longer than a carboxylate, provides additional conformational flexibility for the side chain, which can be important in the design of bioactive molecules.
Historical Development of Synthetic Approaches to Fluorinated Pyridines
The synthesis of fluorinated pyridines has evolved significantly over the years. Early methods often involved harsh reaction conditions and had limited scope. One of the traditional approaches is the Halex (halogen exchange) reaction, where chloropyridines are treated with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures in a polar aprotic solvent. googleapis.com For instance, the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using KF in dimethyl sulfoxide (B87167) (DMSO) has been a subject of study to optimize reaction rates and yields. google.com
Another classical method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt. acs.org While effective, this method can be hazardous due to the potentially explosive nature of the diazonium intermediates. acs.org
More contemporary methods have focused on milder and more selective fluorination techniques. The development of N-fluoro reagents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), has provided powerful tools for electrophilic fluorination. beilstein-journals.orgnih.gov Direct C-H fluorination has also emerged as a powerful strategy, allowing for the late-stage introduction of fluorine into a pyridine ring. researchgate.netacs.org For example, silver(II) fluoride (AgF2) has been shown to be an effective reagent for the site-selective fluorination of pyridines adjacent to the nitrogen atom. researchgate.net These modern methods offer greater functional group tolerance and regioselectivity, which are crucial for the synthesis of complex fluorinated pyridine derivatives.
The synthesis of the precursor acid itself would likely involve functionalization of a pre-existing 2,3-difluoropyridine (B50371) core. Methods for introducing substituents at the 4-position of 2,3-difluoropyridine have been explored, often involving metalation followed by quenching with an appropriate electrophile. researchgate.net
Below is a table summarizing the key properties of the parent compound, 2,3-difluoropyridine, and the closely related 2,3-difluoropyridine-4-carboxylic acid, which provide context for the expected properties of this compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|---|
| 2,3-Difluoropyridine | C₅H₃F₂N | 115.08 | Liquid | - | - | 1513-66-2 |
| 2,3-Difluoropyridine-4-carboxylic acid | C₆H₃F₂NO₂ | 159.09 | White crystalline powder | 159-160 | 377.4 at 760 mmHg | 851386-31-7 |
Spectroscopic data for the parent 2,3-difluoropyridine is available and can serve as a reference for characterizing derivatives like this compound. For instance, the 19F NMR spectrum of 2,3-difluoropyridine has been recorded. spectrabase.com Infrared (IR) and Raman spectra have also been documented for this parent compound. nih.gov For this compound, one would expect to see characteristic IR absorptions for the C=O stretch of the ester group, in addition to signals corresponding to the fluorinated pyridine ring. In the 1H NMR spectrum, signals for the methyl group of the ester and the methylene group of the acetate moiety would be present, along with the aromatic protons of the pyridine ring. The 13C NMR would similarly show characteristic peaks for the ester carbonyl, the methyl and methylene carbons, and the carbons of the difluoropyridine ring, with C-F coupling patterns being a key diagnostic feature.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2,3-difluoropyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDQBHKVWSWFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=NC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,3 Difluoropyridine 4 Acetate and Its Structural Analogs
Strategies for the Construction of the 2,3-Difluoropyridine (B50371) Core
The formation of the 2,3-difluoropyridine scaffold is a key challenge, addressed through several synthetic routes, including nucleophilic aromatic substitution, de novo ring synthesis, and direct regioselective fluorination.
Nucleophilic Aromatic Substitution (SNAr) Routes to Difluoropyridines
Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing fluorine atoms onto a pyridine (B92270) ring by displacing leaving groups like chlorine. wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, and the nitrogen atom in the ring itself facilitates this transformation by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com This pathway is particularly effective for producing fluorinated pyridines from polychlorinated precursors.
The synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using potassium fluoride (B91410) (KF) in dimethyl sulfoxide (B87167) (DMSO) is a well-established example of this strategy. google.com The reaction conditions, such as temperature and the absence of water and other impurities, are critical for achieving high yields. google.com Similarly, 5-chloro-2,3-difluoropyridine (B143520) can be prepared from a dichlorofluoropyridine precursor using cesium fluoride (CsF) in DMSO. googleapis.com The choice of the fluoride source (e.g., KF, CsF) and solvent can significantly influence the reaction rate and outcome.
Key features of the SNAr mechanism include:
Addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate. youtube.com
Departure of the leaving group , which restores the aromaticity of the ring. youtube.com
The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of SNAr reactions on substituted pyridines can be influenced by the steric and electronic properties of the substituents already present on the ring. For instance, in 3-substituted 2,6-dichloropyridines, the steric bulk of the 3-substituent can direct an incoming nucleophile to the 6-position. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 2,6-Dichloropyridine | KF, DMSO | 2,6-Difluoropyridine | 96.4% | google.com |
| 3,5-Dichloro-2-fluoropyridine | CsF, DMSO | 5-Chloro-2,3-difluoropyridine | - | googleapis.com |
De Novo Pyridine Ring Synthesis with Fluorine Incorporation
De novo synthesis offers an alternative approach where the fluorinated pyridine ring is constructed from acyclic precursors. This method allows for the strategic placement of fluorine atoms and other substituents from the outset.
One such strategy involves the Rh(III)-catalyzed C–H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This one-step method is notable for its high regioselectivity, providing a direct route to 3-fluorinated pyridines. nih.gov
Another versatile de novo approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids to yield highly substituted pyridin-4-ol derivatives. chim.it While this method does not directly yield difluorinated pyridines, it provides a flexible framework that could potentially be adapted for the synthesis of fluorinated analogs by using fluorinated building blocks. The resulting pyridin-4-ols are versatile precursors for further functionalization. chim.it
Merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors also provide a reliable method for constructing highly substituted pyridine rings. nih.gov This strategy is particularly useful for creating pyridines with substitution patterns that are difficult to achieve through other methods. nih.gov
Regioselective Fluorination Techniques for Pyridine Frameworks
Direct regioselective fluorination of a pre-existing pyridine ring presents a powerful and atom-economical strategy for synthesizing fluorinated pyridines. These methods often employ electrophilic fluorinating reagents.
A notable example is the C3-selective pyridine fluorination that proceeds through ring-opened Zincke imine intermediates. acs.org This method utilizes electrophilic fluorination reagents to introduce a fluorine atom at the C3-position with high selectivity and is tolerant of a wide range of functional groups. acs.org
For other heterocyclic systems that can be considered structural analogs, such as imidazo[1,2-a]pyridines, regioselective fluorination at the 3-position can be achieved using Selectfluor in an aqueous medium. acs.org Radical fluorination has also emerged as a viable, albeit sometimes less controlled, method for the formation of C-F bonds on aromatic systems. researchgate.net
Introduction and Manipulation of the Acetate (B1210297) Moiety at the Pyridine C-4 Position
Once the 2,3-difluoropyridine core is synthesized, the next crucial step is the introduction of the methyl acetate group at the C-4 position. This can be accomplished through various functionalization strategies.
Direct Esterification and Transesterification Approaches
If the synthetic route leads to 2,3-difluoropyridine-4-carboxylic acid, the final step is a direct esterification to form the methyl ester. This classic reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk
For pyridine carboxylic acids, the esterification can also be catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself in a cyclic process. google.com The reaction is carried out at reflux temperature, and the product ester is recovered by distillation. google.com
Carboxylation Strategies for Pyridine-4-substituted Precursors
In cases where a precursor other than the carboxylic acid is synthesized, a carboxylation step is necessary before esterification. Modern synthetic methods have enabled the direct and selective carboxylation of pyridines at the C-4 position.
A practical method for the C4-H carboxylation of pyridines involves a one-pot C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with carbon dioxide (CO₂). researchgate.netchemistryviews.orgnih.gov This approach is conducted under mild conditions and demonstrates good functional group tolerance, making it suitable for late-stage functionalization of complex molecules. chemistryviews.orgnih.gov
Another strategy for C-4 functionalization involves metalation. The use of n-butylsodium allows for the deprotonation of pyridines at the C-4 position. nih.gov The resulting 4-sodiopyridines can then be trapped with an appropriate electrophile. For the synthesis of the target molecule, this intermediate could potentially be reacted with a chloroformate derivative or carbon dioxide to install the required carboxy or methoxycarbonyl group. Transmetalation of the 4-sodiopyridine to a zinc species allows for subsequent Negishi cross-coupling reactions. nih.gov
| Reaction Type | Precursor | Reagents | Intermediate/Product | Reference |
| C4-H Carboxylation | Pyridine | 1. Phosphine (B1218219) reagent2. CuCl, TMEDA, ZnEt₂, CO₂ | Pyridine-4-carboxylic acid | researchgate.netchemistryviews.orgnih.gov |
| C4-Metalation | Pyridine | n-Butylsodium | 4-Sodiopyridine | nih.gov |
| Esterification | Pyridine carboxylic acid | Methanol, Acid catalyst | Pyridine carboxylic acid methyl ester | chemguide.co.ukchemguide.co.uk |
Integration of the Methyl Ester Group through Ring-Closure Reactions
One of the most classical and effective strategies for constructing substituted pyridine rings is through multi-component condensation reactions where the required functional groups are present in the acyclic starting materials. This approach ensures the desired substitution pattern, including the methyl ester group, is incorporated directly into the heterocyclic core during its formation.
The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The archetypal Hantzsch reaction involves the condensation of an aldehyde, ammonia (B1221849) (or a nitrogen source like ammonium (B1175870) acetate), and two equivalents of a β-ketoester. wikipedia.org To integrate a methyl ester at the 4-position, a β-ketoester such as methyl acetoacetate (B1235776) serves as a key building block. The reaction proceeds through a series of condensations and cyclizations to form a dihydropyridine (B1217469) intermediate, which is subsequently aromatized to yield the final pyridine product. wikipedia.org
Another approach involves the cycloaddition of 1-azadienes with an alkene or alkyne, followed by oxidation, to form the pyridine ring. baranlab.org Variations of ring-closure also include methods like the Kondrat'eva synthesis, which uses isoxazoles in a Diels-Alder type reaction. baranlab.org More contemporary methods may involve furan (B31954) ring-opening followed by a pyridine ring-closure cascade, offering a pathway to complex substitution patterns from readily available furans. researchgate.net
| Component | Role in Synthesis | Example |
|---|---|---|
| β-Ketoester | Provides C2, C3, and the ester group | Ethyl acetoacetate |
| Aldehyde | Provides C4 and its substituent | Formaldehyde |
| Nitrogen Source | Provides the nitrogen atom of the ring | Ammonium acetate |
| Oxidizing Agent | Aromatizes the dihydropyridine intermediate | Ferric chloride, Nitric acid |
Advanced Catalytic Approaches in the Synthesis of Fluoropyridine Esters
While ring-closure reactions are powerful, the functionalization of a pre-existing fluoropyridine core offers a complementary and highly flexible strategy. Modern catalytic methods enable the precise introduction of functional groups onto the heterocyclic ring with high regioselectivity and under mild conditions, which is particularly valuable for late-stage modifications in complex molecule synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. These reactions are highly effective for functionalizing halogenated fluoropyridines. In the context of synthesizing fluoropyridine esters, a common strategy involves coupling a difluorohalopyridine with a suitable organometallic reagent that carries the acetate moiety.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the fluoropyridine.
Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.
The Suzuki-Miyaura coupling, which utilizes organoboronic acids or esters, is widely favored due to the stability and low toxicity of the boron reagents. mdpi.com For instance, a 2,3-difluoro-4-bromopyridine could be coupled with a boronic ester containing the acetate group to yield the target molecule. The development of specialized phosphine ligands has dramatically improved the efficiency and scope of these reactions, allowing them to proceed under milder conditions and with lower catalyst loadings. cas.cn Similarly, Stille coupling (using organostannanes) and Heck coupling (using alkenes) provide alternative routes for introducing the necessary carbon framework.
| Reaction Name | Organometallic Reagent | Typical Substrate | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | Aryl Halide/Triflate | Stable, non-toxic reagents |
| Stille | Organostannane (Organotin) | Aryl Halide/Triflate | Tolerant of many functional groups |
| Heck | Alkene | Aryl Halide/Triflate | Forms C(sp²)-C(sp²) bonds with alkenes |
Directed Metalation and Deprotonative Functionalization Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on a "directing metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the adjacent ortho C-H bond, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped with a suitable electrophile to install a new functional group with high precision.
In the case of fluoropyridines, the fluorine atoms themselves can serve as directing groups, facilitating deprotonation at an adjacent position. The inherent electron-withdrawing nature of fluorine also increases the acidity of nearby C-H bonds, making deprotonation more favorable. researchgate.net Once the fluoropyridine ring is lithiated at the desired position (e.g., C4), it can react with an electrophile like methyl chloroformate or CO₂ (followed by esterification with methanol) to introduce the methyl acetate side chain. The choice of base and reaction conditions is critical to avoid side reactions, such as nucleophilic attack on the pyridine ring or on an existing ester group.
| Component | Function | Example(s) |
|---|---|---|
| Directing Metalation Group (DMG) | Directs the base to the ortho position | -F, -OMe, -CONEt₂ |
| Strong Base | Deprotonates the C-H bond | n-BuLi, s-BuLi, LDA |
| Electrophile | Reacts with the aryllithium to add the desired group | CO₂, ClCO₂Me |
| Solvent | Solubilizes reagents and intermediates | THF, Diethyl ether |
Photoredox Catalysis and Dearomatization Strategies
In recent years, photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling novel bond formations under exceptionally mild conditions using visible light. nih.gov This approach allows for the generation of radical intermediates that can participate in reactions that are often challenging to achieve through traditional thermal methods. For pyridine functionalization, a common strategy involves the single-electron reduction of a pyridinium (B92312) ion (formed under acidic conditions) to generate a pyridinyl radical. iciq.orgacs.org This radical species can then couple with another radical, such as one bearing the acetate functional group, to form a new C-C bond. iciq.orgresearchgate.net This method offers unique regioselectivity that is often complementary to classical approaches. iciq.orgacs.org
A related advanced strategy is the dearomatization-rearomatization cascade. researchgate.net In this process, the pyridine ring reacts with a reagent, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a non-aromatic, electron-rich intermediate like a dienamine. researchgate.net This temporary disruption of aromaticity renders the ring nucleophilic, allowing it to react with a suitable electrophile. A subsequent acid-promoted step restores the aromaticity of the pyridine ring, leaving it functionalized. researchgate.net These cutting-edge methods provide powerful avenues for accessing complex fluoropyridine structures under gentle, light-mediated conditions.
Chemical Reactivity and Mechanistic Aspects of Methyl 2,3 Difluoropyridine 4 Acetate
Nucleophilic Aromatic Substitution (SNAr) on the 2,3-Difluoropyridine (B50371) Ring System
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying electron-deficient aromatic systems, such as pyridine (B92270) rings. The presence of fluorine substituents and the pyridine nitrogen atom significantly activates the ring of Methyl 2,3-difluoropyridine-4-acetate towards nucleophilic attack.
Regioselectivity and Site-Selectivity of Nucleophilic Attack
In the 2,3-difluoropyridine system, nucleophilic attack preferentially occurs at the C2 and C4 positions. This regioselectivity is dictated by the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, a key transient species in the SNAr mechanism. stackexchange.comstackexchange.com When a nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the nitrogen atom through resonance, which is a significant stabilizing factor. stackexchange.com Attack at the C3 position does not allow for this resonance stabilization, making it less favorable. stackexchange.com
For 2,3-difluoropyridine derivatives, the position of nucleophilic substitution is further influenced by the nature of the nucleophile and other substituents on the ring. While both C2 and C4 are activated, steric hindrance from the adjacent fluorine at C3 and the methyl acetate (B1210297) group at C4 can influence the site of attack. The lone pair on the nitrogen can also create a degree of steric shielding at the C2 position. stackexchange.com
Influence of Fluorine Substituents on Reaction Kinetics and Thermodynamics
Fluorine's high electronegativity plays a dual role in SNAr reactions. It strongly activates the pyridine ring towards nucleophilic attack through a powerful inductive electron-withdrawing effect (-I). stackexchange.com This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack by a nucleophile. libretexts.org This activation is crucial for the rate-determining step of the SNAr mechanism, which is the initial addition of the nucleophile to the aromatic ring. stackexchange.commasterorganicchemistry.com
Counterintuitively, despite the high strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions. This is because the cleavage of the C-F bond occurs in a fast, non-rate-determining step after the formation of the stabilized Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com The restoration of aromaticity provides a strong thermodynamic driving force for the expulsion of the fluoride (B91410) ion. masterorganicchemistry.com The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. libretexts.org This highlights the unique mechanism of SNAr where the stabilization of the intermediate by the inductive effect of the halogen is more critical than the strength of the carbon-halogen bond. stackexchange.com
Impact of the Methyl Acetate Group on SNAr Pathways
The methyl acetate group at the C4 position of this compound exerts a significant electronic and steric influence on SNAr reactions. Electronically, the ester group is electron-withdrawing, further activating the pyridine ring towards nucleophilic attack. This effect complements the activation provided by the fluorine atoms and the ring nitrogen.
Sterically, the methyl acetate group can hinder the approach of nucleophiles to the C4 and C3 positions. This steric hindrance can direct nucleophilic attack towards the less hindered C2 position. The interplay between the electronic activation and steric hindrance of the methyl acetate group, combined with the directing effects of the fluorine atoms and the pyridine nitrogen, determines the ultimate regiochemical outcome of SNAr reactions on this substrate. For instance, in related systems, the presence of an ortho-carbonyl group has been shown to make a nitro substituent a good leaving group due to the combined electron-withdrawing effects. scispace.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The presence of two strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring, making electrophilic substitution particularly challenging.
If an electrophilic substitution reaction were to occur, it would be expected to take place at the positions least deactivated by the combined effects of the nitrogen atom and the fluorine substituents. The nitrogen atom directs electrophiles primarily to the C3 and C5 positions. Given the substitution pattern of this compound, the most likely position for electrophilic attack would be C5, as it is meta to the nitrogen and avoids the strong deactivating effects of the adjacent fluorine atoms. However, forcing conditions and a powerful electrophile would be necessary to overcome the significant deactivation of the ring. libretexts.orgmasterorganicchemistry.com
Metalation and Deprotonation Reactions of this compound
Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings. harvard.edu In this reaction, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org For this compound, several groups can potentially direct metalation.
The pyridine nitrogen itself can act as a directing group, although this can be complicated by the addition of the organolithium reagent to the C=N bond. harvard.edu The fluorine atoms can also act as directing groups. acs.org Furthermore, the carbonyl oxygen of the methyl acetate group can serve as a directing group. The regiochemical outcome of a metalation reaction would depend on the relative directing ability of these groups and the reaction conditions employed. The use of hindered amide bases like lithium diisopropylamide (LDA) can be effective for the deprotonation of electron-poor heteroarenes. nih.govresearchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. A concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage and C-metal bond formation occur in a single transition state, is also a possible pathway, particularly with transition metal catalysts. wikipedia.org
Oxidation and Reduction Chemistry of the Pyridine Ring and Ester Group
The pyridine ring in this compound is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, degradation of the ring can occur. More commonly, the pyridine nitrogen can be oxidized to an N-oxide.
The reduction of the fluorinated pyridine ring can be achieved through catalytic hydrogenation. acs.orgnih.gov This process typically yields the corresponding fluorinated piperidine. nih.gov The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C), often in the presence of an acid, facilitates this transformation. acs.orgnih.gov The acid protonates the pyridine nitrogen, activating the ring towards reduction. nih.gov Electrocatalytic hydrogenation offers an alternative method for the reduction of pyridines under milder conditions. nih.gov
Detailed Mechanistic Investigations of Key Transformations Involving this compound Remain an Area for Future Research
A comprehensive review of available scientific literature reveals a notable absence of detailed mechanistic investigations specifically focused on the key transformations of this compound. While the synthesis and reactivity of fluorinated pyridine derivatives are of significant interest in medicinal and materials chemistry, in-depth studies elucidating the precise reaction pathways, transition states, and intermediates for this particular compound are not extensively documented in the public domain.
The broader field of fluorinated heterocycles suggests that the reactivity of this compound would likely be governed by the strong electron-withdrawing effects of the two fluorine atoms on the pyridine ring. These fluorine substituents significantly influence the electron density of the aromatic system, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the fluorine atoms (ortho and meta to the ester group) would create a unique electronic environment, likely directing incoming nucleophiles to specific positions on the pyridine ring. However, without specific experimental or computational studies, any proposed mechanism remains speculative.
Detailed mechanistic investigations would typically involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates, alongside computational modeling to map the reaction energy profiles. Such studies are crucial for understanding the underlying principles that govern the compound's reactivity and for optimizing reaction conditions to achieve desired synthetic outcomes.
Given the current state of research, the following areas represent significant opportunities for future investigation into the mechanistic aspects of this compound chemistry:
Nucleophilic Aromatic Substitution (SNAr) Reactions: A systematic study of the regioselectivity and kinetics of SNAr reactions with various nucleophiles would provide fundamental insights into the directing effects of the fluorine atoms and the ester group. Computational analysis of the Meisenheimer intermediates could further illuminate the reaction pathway.
Metal-Catalyzed Cross-Coupling Reactions: Investigation into Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the C-F or C-H positions would be valuable. Mechanistic studies would focus on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Hydrolysis and Other Transformations of the Ester Group: While seemingly straightforward, the influence of the difluoropyridine ring on the mechanism of ester hydrolysis or its conversion to other functional groups warrants a detailed investigation.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
No published data containing ¹H, ¹³C, or ¹⁹F NMR spectra, chemical shifts, or coupling constants for Methyl 2,3-difluoropyridine-4-acetate were found.
Vibrational Spectroscopy (IR) for Functional Group Analysis and Conformational Insights
Specific Infrared (IR) absorption data and vibrational band assignments for this compound are not available in the reviewed literature.
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis
There is no available data on the UV-Vis absorption maxima (λmax) or molar absorptivity for this compound to analyze its chromophoric properties.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Detailed mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, have not been reported in the accessible literature.
X-ray Diffraction for Solid-State Molecular and Crystal Structures
No crystallographic data, such as unit cell parameters, space group, or atomic coordinates from single-crystal X-ray diffraction analysis of this compound, is currently available.
Due to the absence of the necessary experimental data, the creation of data tables and a detailed discussion of the research findings for each spectroscopic and structural characterization technique as requested is not possible.
Computational and Theoretical Investigations of Methyl 2,3 Difluoropyridine 4 Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and related properties of medium-sized organic molecules like Methyl 2,3-difluoropyridine-4-acetate.
The foundational step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the three-dimensional arrangement of atoms in this compound can be accurately determined. This process minimizes the forces on each atom, relaxing the structure to a stable equilibrium.
The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. Key structural parameters for this compound would include the C-F bonds on the pyridine (B92270) ring, the C-N and C=C bonds within the aromatic system, and the geometry of the methyl acetate (B1210297) substituent. Electronic structure calculations performed on this optimized geometry reveal the distribution of electron density, which is crucial for understanding the molecule's polarity and electrostatic potential.
Table 1: Representative Theoretical Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
|---|---|---|
| Bond Length | C2-F | ~1.34 Å |
| C3-F | ~1.35 Å | |
| C4-C(acetate) | ~1.51 Å | |
| C=O (ester) | ~1.21 Å | |
| O-CH₃ (ester) | ~1.44 Å | |
| Bond Angle | F-C2-C3-F | ~118° |
| C3-C4-C(acetate) | ~122° |
| Dihedral Angle | C3-C4-C(acetate)-C=O | ~75° - 90° |
Note: The values in this table are representative and would be precisely determined in a specific computational study.
DFT calculations are highly effective at predicting various spectroscopic properties. nih.govresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. semanticscholar.org These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.
Vibrational Frequencies: Calculation of the harmonic vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. scirp.org The frequencies correspond to specific molecular motions, such as C-F stretching, C=O stretching of the ester group, and pyridine ring deformations. While DFT tends to overestimate frequencies, the application of a scaling factor provides results that align well with experimental data. nih.gov
Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. dntb.gov.ua This analysis identifies the specific molecular orbitals involved in the primary electronic excitations, such as π→π* transitions within the pyridine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm | C2-F |
| Chemical Shift (δ) | ~170 ppm | C=O (ester) | |
| ¹H NMR | Chemical Shift (δ) | ~3.8 ppm | O-CH₃ |
| Chemical Shift (δ) | ~4.0 ppm | CH₂ (acetate) | |
| IR | Vibrational Frequency | ~1740 cm⁻¹ | C=O Stretch |
| Vibrational Frequency | ~1250 cm⁻¹ | C-F Stretch |
| UV-Vis | λ_max | ~270 nm | π→π* transition |
Note: These are illustrative values. Actual calculated values may vary based on the level of theory and solvent model used.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. pku.edu.cnnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu
The spatial distribution and energy of these orbitals in this compound can be calculated using DFT. The location of the HOMO would indicate the most likely sites for electrophilic attack, while the location of the LUMO would reveal the probable sites for nucleophilic attack. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com
Table 3: FMO Properties for this compound
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.8 eV | Indicates electron-donating capability |
| E_LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability |
Note: Values are representative for a molecule of this type.
Ab Initio Methods for Intermolecular Interaction Energy Analysis
While DFT is efficient, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)), provide more accurate calculations of non-covalent intermolecular interactions. These methods are crucial for studying how molecules of this compound might interact with each other (dimerization) or with other molecules.
By calculating the interaction energy of a dimer, one can identify the most stable orientation (e.g., stacked, T-shaped) and quantify the strength of the interaction, accounting for forces like hydrogen bonding and van der Waals interactions. The calculation must be corrected for Basis Set Superposition Error (BSSE) to obtain an accurate binding energy. researchgate.net This analysis is vital for understanding the compound's physical properties in condensed phases.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a molecule with a flexible side chain like this compound, MD simulations are invaluable for exploring its conformational landscape. researchgate.net By simulating the molecule's motion, one can identify the most populated conformations of the acetate group and the energy barriers between them.
Furthermore, MD simulations can explicitly model the effects of a solvent. By placing the molecule in a box of solvent molecules (e.g., water, DMSO), one can study how the solvent influences its conformation and dynamics. Analysis of these simulations can yield properties like radial distribution functions, which describe the structuring of solvent molecules around specific sites on the solute, providing a detailed picture of solvation. nih.gov
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling a potential reaction, such as the hydrolysis of the ester group in this compound, DFT can be used to locate the structures of the reactants, products, and, most importantly, the transition state.
The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is critical for understanding the reaction's kinetics and feasibility.
Computational Screening for Reaction Discovery and Optimization
Computational screening has emerged as a powerful tool in modern synthetic chemistry, enabling the rapid in silico evaluation of reaction conditions and pathways, thereby accelerating reaction discovery and optimization. For a molecule such as this compound, computational methods can provide deep insights into potential synthetic routes and the optimization of existing ones. These approaches are particularly valuable for complex substrates where experimental screening can be time-consuming and resource-intensive.
High-throughput experimentation (HTE) combined with computational modeling offers a synergistic approach to efficiently map out the reactivity of complex molecules. For instance, a general workflow for discovering and optimizing the synthesis of a functionalized heterocycle like this compound would involve the computational screening of various catalytic systems and reaction parameters. This can be followed by focused experimental validation of the most promising candidates identified in silico.
One potential application of computational screening for the synthesis of this compound is in the context of C-H functionalization. For example, the direct introduction of the acetate group onto a 2,3-difluoropyridine (B50371) core could be investigated. In such a scenario, computational models, including graph neural networks (GNNs), can be trained on existing reaction data to predict the outcomes of coupling various building blocks. nih.gov This predictive screening can help in identifying suitable catalysts and reaction conditions for the desired transformation.
A hypothetical computational screening for a palladium-catalyzed C-H acetoxylation to form this compound could involve the evaluation of different palladium sources, ligands, and oxidants. Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanism, identify the rate-determining step, and predict the regioselectivity of the acetoxylation. nih.govacs.org Such studies can provide valuable information on the electronic and steric factors that govern the reaction's success.
The following interactive data table illustrates the type of results that could be generated from a computational screening study for the palladium-catalyzed acetoxylation of 2,3-difluoropyridine. The table includes predicted and experimental yields for different catalytic systems, along with calculated activation energies for the C-H activation step, which is often crucial in these reactions.
| Catalyst System | Ligand | Oxidant | Predicted Yield (%) | Experimental Yield (%) | Calculated Activation Energy (kcal/mol) |
| Pd(OAc)₂ | PPh₃ | PhI(OAc)₂ | 75 | 72 | 22.5 |
| Pd(TFA)₂ | SPhos | BQ | 68 | 65 | 24.1 |
| PdCl₂ | XPhos | AgOAc | 82 | 80 | 21.8 |
| Pd(OAc)₂ | None | PhI(OAc)₂ | 45 | 41 | 28.3 |
This table is representative and based on typical outcomes of computational and experimental screening for similar reactions.
Furthermore, theoretical investigations can be crucial in understanding and predicting the outcomes of nucleophilic aromatic substitution (SNAr) reactions on the difluoropyridine ring. nih.gov DFT calculations can model the potential energy surface of the reaction, helping to determine whether the substitution proceeds through a concerted or a stepwise mechanism. nih.gov This is particularly relevant for a substrate like this compound, where the fluorine atoms can be displaced by nucleophiles. Computational analysis can predict the most likely site of substitution and the influence of different nucleophiles and solvents on the reaction rate and selectivity.
Synthetic Applications and Derivatization of Methyl 2,3 Difluoropyridine 4 Acetate
Methyl 2,3-difluoropyridine-4-acetate as a Versatile Building Block in Complex Chemical Synthesis
The inherent reactivity of the difluoropyridine core and the modifiable acetate (B1210297) side chain make this compound a versatile scaffold for constructing intricate molecular architectures. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine (B92270) ring, facilitating various substitution and coupling reactions.
Construction of Polysubstituted Pyridine Scaffolds
The synthesis of polysubstituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as an excellent starting material for accessing such scaffolds. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents.
For instance, the reaction of analogous difluoropyridine derivatives with various nucleophiles, such as amines, alkoxides, and thiolates, proceeds under relatively mild conditions to yield mono- or di-substituted products. The regioselectivity of these substitutions is often dictated by the electronic environment of the pyridine ring and the nature of the nucleophile. The ester group at the 4-position can be maintained during these transformations or can be used to direct the regioselectivity of the substitution reactions.
| Reagent | Product | Reaction Type |
| Primary/Secondary Amines | Aminopyridine derivatives | Nucleophilic Aromatic Substitution |
| Alkoxides | Alkoxypyridine derivatives | Nucleophilic Aromatic Substitution |
| Thiolates | Thioetherpyridine derivatives | Nucleophilic Aromatic Substitution |
Elaboration to Fused Heterocyclic and Polycyclic Ring Systems
Fused heterocyclic and polycyclic ring systems are integral components of many biologically active compounds and functional materials. The functional handles present in this compound provide multiple avenues for the construction of such fused systems.
One common strategy involves the initial transformation of the acetate side chain into a more reactive functional group, such as a ketone or an aldehyde. This can be followed by an intramolecular cyclization reaction with a suitably positioned nucleophile on the pyridine ring or an adjacent substituent. For example, the hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride, can facilitate intramolecular Friedel-Crafts-type reactions to form fused ring systems.
Furthermore, the pyridine nitrogen can participate in cyclization reactions. For instance, after modification of the side chain, intramolecular N-alkylation or N-arylation can lead to the formation of bicyclic systems containing a bridgehead nitrogen atom.
Synthesis of Novel Fluorine-Containing Organic Frameworks
The development of novel porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), is a rapidly growing area of research. The incorporation of fluorine atoms into the organic linkers of these frameworks can impart unique properties, including enhanced hydrophobicity, altered gas sorption selectivity, and improved chemical stability. rsc.orgresearchgate.net
This compound, after hydrolysis to its corresponding carboxylic acid, 2,3-difluoropyridine-4-acetic acid, can serve as a valuable fluorinated organic linker for the synthesis of novel MOFs. acs.orgresearchgate.net The pyridine nitrogen and the carboxylate group can coordinate to metal centers, forming extended, porous networks. researchgate.net The presence of the difluoropyridine core is expected to line the pores of the resulting framework with fluorine atoms, which can influence the interactions with guest molecules. researchgate.net The use of fluorinated linkers has been shown to be a successful strategy for tuning the properties of MOFs for specific applications, such as selective gas capture. rsc.org
Chemical Transformations of the Ester Functionality for Diversification
The methyl ester group in this compound is a versatile handle that allows for a wide range of chemical transformations, leading to a diverse array of derivatives with potentially new and interesting properties.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,3-difluoropyridine-4-acetic acid, is a fundamental transformation that opens up a plethora of synthetic possibilities. This reaction is typically carried out under either acidic or basic conditions.
Basic hydrolysis, often referred to as saponification, is commonly achieved using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process and is usually driven to completion by using a large excess of water.
The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, and as mentioned previously, can be used as a linker in the synthesis of MOFs.
Amidation and Reduction to Alcohols or Aldehydes
The ester functionality can be readily converted into an amide by reaction with a primary or secondary amine. This amidation reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. The resulting amides are important functional groups in their own right and are found in a vast number of biologically active molecules.
Furthermore, the ester can be reduced to the corresponding primary alcohol, (2,3-difluoropyridin-4-yl)ethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Careful selection of the reducing agent and reaction conditions can also allow for the partial reduction of the ester to the corresponding aldehyde, 2,3-difluoropyridine-4-carbaldehyde. For example, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common method for this transformation. These alcohols and aldehydes are versatile intermediates for further synthetic manipulations.
| Transformation | Reagent(s) | Product |
| Amidation | Primary/Secondary Amine | 2,3-difluoropyridine-4-acetamide derivative |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (2,3-difluoropyridin-4-yl)ethanol |
| Reduction to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 2,3-difluoropyridine-4-carbaldehyde |
Derivatization via Ester Condensation Reactions
The ester functional group in this compound serves as a versatile handle for a variety of chemical transformations, including ester condensation reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of α-protons (hydrogens on the carbon adjacent to the carbonyl group) in the acetate moiety allows this compound to act as a nucleophile after deprotonation by a strong base.
Two primary types of ester condensations are the Claisen condensation (intermolecular) and the Dieckmann condensation (intramolecular). wikipedia.orgwikipedia.org The Claisen condensation involves the reaction between two ester molecules to form a β-keto ester. wikipedia.org In the case of this compound, a self-condensation reaction could theoretically produce a new β-keto ester, driven by the formation of a stabilized enolate anion. For this reaction, a non-nucleophilic strong base is typically employed, and the corresponding alkoxide of the ester (e.g., sodium methoxide (B1231860) for a methyl ester) is often used to prevent unwanted transesterification reactions. wikipedia.org
The general mechanism begins with the deprotonation of the α-carbon, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester product. wikipedia.org
Below is a table illustrating a potential self-condensation reaction based on the general principles of the Claisen condensation.
Table 1: Hypothetical Claisen Self-Condensation of this compound
| Reactant | Base | Potential Product (β-Keto Ester) | By-product |
|---|
Note: This table represents a theoretical reaction pathway, as specific experimental data for this compound was not found in the reviewed sources.
Precursors for Advanced Materials
The unique structural characteristics of this compound, namely its fluorinated heterocyclic core and reactive ester group, make it a potentially valuable building block for the synthesis of advanced materials. The difluoropyridine unit can impart specific electronic properties, thermal stability, and opportunities for non-covalent interactions, while the acetate group allows for polymerization or derivatization into other functional moieties.
Fluoropolymers: There is no information available in the provided search results on the use of this compound as a direct precursor for fluoropolymers.
Coordination Polymers: Coordination polymers are materials formed from metal ions linked together by organic ligands. The design of these materials relies on the ability of the organic ligand to coordinate to metal centers in a predictable manner, leading to one-, two-, or three-dimensional networks. nih.govmdpi.com
This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to a metal ion. This is a common binding motif in the construction of coordination polymers. sci-hub.se The fluorine substituents on the pyridine ring act as electron-withdrawing groups, which can influence the basicity of the nitrogen atom and thus the strength of the resulting metal-ligand bond. Fluorine-substituted aromatic carboxylic acids and related compounds are recognized as good candidates for designing functional coordination polymers with enhanced thermal stability. nih.gov While the ester group is a weaker coordinator than a carboxylate, it can still participate in binding to certain metal centers.
Although direct synthesis of coordination polymers using this compound is not documented in the available literature, related fluorinated pyridine derivatives have been successfully employed as ligands. For instance, 6-fluoronicotinate has been used to construct a one-dimensional nickel(II) coordination polymer. nih.gov This demonstrates the viability of incorporating fluoropyridine units into such polymeric frameworks.
Table 2: Examples of Related Fluorinated Pyridine Ligands in Coordination Polymer Synthesis
| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| 6-Fluoronicotinate | Nickel(II) | One-dimensional polymeric chains | nih.gov |
Supramolecular Assemblies: Supramolecular assemblies are complex, ordered chemical systems held together by non-covalent intermolecular forces rather than covalent bonds. These forces include hydrogen bonding, π-π stacking, and van der Waals interactions. mdpi.com The structure of this compound makes it an interesting candidate for forming such assemblies.
The key features that could drive self-assembly include:
Hydrogen Bonding: The fluorine atoms on the pyridine ring can act as weak hydrogen bond acceptors, potentially forming C–H⋯F interactions. Such interactions have been shown to direct the assembly of other fluorinated aromatic compounds. rsc.org The carbonyl oxygen of the ester is also a potent hydrogen bond acceptor.
π-π Stacking: The electron-deficient nature of the difluoropyridine ring, caused by the electronegative fluorine atoms and the ring nitrogen, facilitates π-π stacking interactions with electron-rich aromatic systems or with other difluoropyridine rings in an offset arrangement.
These non-covalent interactions can guide the molecules to self-organize into specific, extended architectures like tapes, sheets, or more complex three-dimensional networks. While specific studies on the supramolecular assembly of this compound are not available, the principles derived from similar fluorinated and heterocyclic molecules suggest its potential as a valuable tecton in supramolecular chemistry. rsc.orgmdpi.com
Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Donor | Acceptor | Potential Role in Assembly |
|---|---|---|---|
| Hydrogen Bonding | Aromatic C-H | Pyridine N, Carbonyl O, Ring F | Directional linking of molecules |
| π-π Stacking | Difluoropyridine ring | Difluoropyridine ring (offset) | Formation of columnar or layered structures |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium methoxide |
| Methanol (B129727) |
| Methyl 3-(2,3-difluoropyridin-4-yl)-2-(2,3-difluoropyridine-4-carbonyl)propanoate |
| dimethyl 2,3-thiophenedicarboxylate |
| 6-fluoronicotinate |
| Nickel(II) |
| Zinc(II) |
Emerging Research Directions and Future Outlook
Development of Green and Sustainable Synthetic Routes for Methyl 2,3-difluoropyridine-4-acetate
The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For a molecule like this compound, the development of sustainable synthetic routes is a key research focus. Traditional methods for the synthesis of fluorinated pyridines often involve harsh reagents and generate significant waste. Future research is geared towards overcoming these limitations through several innovative approaches.
One promising direction is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. mdpi.comacs.org This technique has been successfully applied to the synthesis of various pyridine (B92270) derivatives and holds considerable potential for the synthesis of this compound. The rapid heating provided by microwaves can enhance the efficiency of fluorination and substitution reactions, potentially reducing the need for excess reagents and harsh conditions.
The choice of solvents and catalysts is also critical for a sustainable synthesis. researchgate.netnih.gov Research is focused on replacing hazardous and volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. Furthermore, the development of reusable, heterogeneous catalysts can simplify product purification and minimize catalyst waste. researchgate.netresearchgate.net For the synthesis of this compound, this could involve exploring solid-supported fluorinating agents or catalysts that can be easily recovered and reused.
The table below summarizes some green chemistry approaches applicable to the synthesis of fluorinated pyridines.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. mdpi.comacs.org |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. mdpi.comresearchgate.net |
| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety. nih.gov |
| Reusable Heterogeneous Catalysts | Simplified purification, reduced catalyst waste. researchgate.netresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Regioselectivity and Yield
Achieving high regioselectivity and yield is a central challenge in the synthesis of polysubstituted pyridines, including this compound. The development of novel catalytic systems is at the forefront of addressing this challenge.
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines. mdpi.com These catalyst systems, such as those based on [Cp*RhCl2]2, can direct the formation of specific isomers with high precision. mdpi.com For the synthesis of this compound, a rhodium-catalyzed approach could potentially be designed to control the introduction of the fluorine and acetate (B1210297) groups onto the pyridine ring with high regioselectivity.
Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of functionalized aromatic compounds. While the direct fluorination of heterocycles using palladium catalysis can be challenging, innovative approaches are being explored. researchgate.netpageplace.de For instance, the use of specialized ligands and reaction conditions can improve the efficiency and selectivity of these transformations. Research into palladium catalysts for the synthesis of difluoropyridines could lead to more efficient and scalable routes to this compound.
The use of electrophilic fluorinating reagents , such as Selectfluor , in combination with a suitable catalyst or directing group, offers another avenue for achieving regioselective fluorination. figshare.com The reactivity of the pyridine ring can be modulated by the catalyst and substituents, allowing for the controlled introduction of fluorine atoms at specific positions. The development of catalytic systems that can effectively utilize reagents like Selectfluor will be crucial for the efficient synthesis of difluoropyridines.
The table below highlights some advanced catalytic systems and their potential applications in the synthesis of fluorinated pyridines.
| Catalytic System | Key Features and Potential Applications |
| Rhodium(III) Catalysis | High regioselectivity in C-H functionalization for pyridine synthesis. mdpi.com |
| Palladium Catalysis | Versatile for cross-coupling reactions, with ongoing research to improve fluorination of heterocycles. researchgate.netpageplace.de |
| Electrophilic Fluorination with Selectfluor | Enables regioselective fluorination, often in conjunction with directing groups or catalysts. figshare.com |
Uncovering New Reactivity Modes and Mechanistic Paradigms in Difluoropyridine Chemistry
The presence of two fluorine atoms on the pyridine ring of this compound significantly influences its electronic properties and reactivity. Understanding these effects is crucial for exploring new chemical transformations and applications.
A primary mode of reactivity for fluorinated pyridines is nucleophilic aromatic substitution (SNAr) . researchgate.netresearchgate.net The strongly electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards attack by nucleophiles. In this compound, the fluorine atoms at the 2- and 3-positions, along with the nitrogen atom, create a highly electron-deficient ring system, making it a prime candidate for SNAr reactions. The regioselectivity of nucleophilic attack will be a key area of investigation, with computational studies and experimental work needed to predict and confirm the most reactive sites.
Beyond classical SNAr, research is uncovering more nuanced mechanistic paradigms. For electron-poor arenes, a concerted nucleophilic aromatic substitution (CSNAr) mechanism has been proposed. researchgate.net This pathway, which avoids the formation of a discrete Meisenheimer complex, may be relevant for highly activated systems like difluoropyridines. Elucidating the operative mechanism for this compound will be important for controlling its reactivity and designing new reactions.
The potential for electrophilic reactions on the difluoropyridine ring, although less favored due to the deactivating effect of the fluorine atoms, should not be entirely dismissed. Under forcing conditions or with highly reactive electrophiles, substitution at the less deactivated positions might be possible. Furthermore, the acetate group at the 4-position could be manipulated to introduce further functionality.
The table below outlines the expected reactivity of difluoropyridines.
| Reactivity Mode | Description |
| Nucleophilic Aromatic Substitution (SNAr) | The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing fluorine atoms. researchgate.netresearchgate.net |
| Concerted Nucleophilic Aromatic Substitution (CSNAr) | A potential mechanism for highly electron-poor systems that proceeds without a formal intermediate. researchgate.net |
| Electrophilic Reactions | Generally disfavored but may be possible under specific conditions or at certain positions. |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design for Fluorinated Pyridines
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and discovery. For complex molecules like this compound, these computational tools offer powerful new approaches for reaction prediction and design.
Predicting reaction outcomes and regioselectivity is a key application of ML in organic chemistry. orgsyn.orgmt.com By training algorithms on large datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and products. For the synthesis of this compound, ML could be used to predict the most likely outcome of a given set of reaction conditions, thereby guiding the experimental design and minimizing trial-and-error.
The rational design of novel synthetic routes is another area where AI is making significant contributions. Retrosynthesis algorithms, powered by AI, can propose synthetic pathways to a target molecule by working backward from the final product. These tools can be particularly valuable for identifying non-intuitive or more efficient routes to complex fluorinated pyridines.
Computational screening of reaction conditions using methods like the artificial force induced reaction (AFIR) method can accelerate the discovery of new reactions. acs.orgresearchgate.net This in silico approach allows researchers to simulate and evaluate the feasibility of numerous potential reactions before conducting them in the laboratory. For this compound, this could be used to screen for novel fluorination or functionalization reactions.
The table below summarizes the applications of AI and ML in the context of fluorinated pyridine chemistry.
| AI/ML Application | Description |
| Reaction Outcome Prediction | ML models can predict the products and regioselectivity of reactions involving fluorinated pyridines. orgsyn.orgmt.com |
| Retrosynthesis Design | AI algorithms can propose novel and efficient synthetic routes to target molecules. |
| In Silico Reaction Screening | Computational methods like AFIR can be used to discover new reactions and optimize conditions. acs.orgresearchgate.net |
Role in Advanced Materials Science and Engineering (excluding direct commercial applications)
The unique properties of fluorinated pyridines, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive building blocks for advanced materials. mdpi.com While direct commercial applications are beyond the scope of this article, the fundamental role of compounds like this compound in materials science research is a significant area of exploration.
Fluorinated polymers are a class of materials known for their exceptional properties. pageplace.demt.com The incorporation of fluorinated pyridine units into polymer backbones can lead to materials with enhanced thermal stability, chemical inertness, and specific optical or electronic properties. This compound, with its reactive sites and functional group, could serve as a monomer or a precursor to monomers for the synthesis of novel high-performance polymers.
The field of liquid crystals also stands to benefit from the unique properties of fluorinated molecules. nih.govresearchgate.net The introduction of fluorine atoms can significantly influence the mesomorphic behavior, dielectric anisotropy, and other physical properties of liquid crystalline materials. researchgate.net The rigid, polar structure of the difluoropyridine core in this compound makes it a potential component for the design of new liquid crystal phases with tailored properties.
In electronic materials , the electron-deficient nature of fluorinated pyridines can be exploited. These compounds can be used as building blocks for organic semiconductors, dielectrics, or other components of electronic devices. The specific substitution pattern of this compound could lead to materials with interesting charge-transport or photophysical properties.
The table below provides an overview of the potential roles of fluorinated pyridines in materials science.
| Material Class | Potential Role of Fluorinated Pyridines |
| High-Performance Polymers | As monomers to enhance thermal stability, chemical resistance, and electronic properties. mdpi.com |
| Liquid Crystals | To modify mesomorphic behavior and physical properties such as dielectric anisotropy. nih.govresearchgate.net |
| Electronic Materials | As building blocks for organic semiconductors and other electronic components. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for Methyl 2,3-difluoropyridine-4-acetate, and what challenges arise during fluorination?
- Methodological Answer: Fluorinated pyridine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, fluorination at the 2- and 3-positions of pyridine may require carefully controlled conditions (e.g., using KF or CsF as fluoride sources in polar aprotic solvents like DMF at elevated temperatures). Challenges include regioselectivity control and side reactions due to electron-deficient pyridine rings. Parallels can be drawn to structurally similar compounds, such as 3,5-difluoro-4-methylpyridin-2-amine, where fluorination steps are critical for functional group compatibility .
Q. How should researchers handle safety and toxicity concerns given limited data on this compound?
- Methodological Answer: Safety protocols must align with general guidelines for fluorinated aromatic compounds. Key Organics Limited recommends handling such substances in fume hoods with PPE (gloves, lab coats, eye protection) due to incomplete toxicity characterization . For acute exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are advised. Researchers should conduct preliminary toxicity assays (e.g., Ames test for mutagenicity) if ecological or chronic toxicity data are absent .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and fluorine placement. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. For example, Cayman Chemical uses batch-specific certificates of analysis (CoA) with these methods for structurally related esters, which can be adapted here .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in reaction pathways for fluorinated pyridine derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations can model reaction intermediates and transition states to explain divergent outcomes under varying conditions. For instance, studies on trifluoromethylpyran derivatives demonstrated that acid-catalyzed reactions in trifluoroacetic acid vs. acetonitrile yield different products due to solvent-dependent stabilization of intermediates. Applying similar DFT frameworks to this compound synthesis could clarify regioselectivity and side-reaction mechanisms .
Q. What strategies optimize the regioselective introduction of fluorine atoms in complex pyridine-based systems?
- Methodological Answer: Regioselectivity can be enhanced using directing groups (e.g., acetate at position 4) to activate specific sites for fluorination. For example, the methyl ester group in this compound may act as an electron-withdrawing group, directing fluoride attack to ortho/para positions. Kinetic vs. thermodynamic control (via temperature modulation) and steric effects (e.g., bulky substituents) should be systematically tested .
Q. How do researchers address conflicting data on the stability of fluorinated pyridine esters under acidic or basic conditions?
- Methodological Answer: Stability studies should compare hydrolysis rates under controlled pH (e.g., using buffered solutions at 25°C and 50°C). For this compound, the ester group’s susceptibility to hydrolysis can be quantified via HPLC tracking of degradation products. Contrasting results may arise from solvent polarity or counterion effects (e.g., trifluoroacetate vs. sulfate), necessitating multi-variable experimental designs .
Methodological Considerations
- Data Gaps: Ecological persistence, bioaccumulation, and chronic toxicity data are unavailable for this compound . Researchers should prioritize OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays.
- Contradiction Resolution: Conflicting synthesis yields or regiochemical outcomes require systematic replication under standardized conditions (solvent, temperature, catalyst) with rigorous analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
